molecular formula C13H12Cl2O5 B13677626 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one

Cat. No.: B13677626
M. Wt: 319.13 g/mol
InChI Key: NCMNXNXLQOFCGL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzaldehyde and 3,4-dichlorofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: A related compound with similar structural features.

    2,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Other Furanones: Compounds with the furanone core structure, exhibiting diverse chemical properties.

Uniqueness

3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloro and trimethoxy substituents may enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C13H12Cl2O5

Molecular Weight

319.13 g/mol

IUPAC Name

3,4-dichloro-2-(2,4,5-trimethoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C13H12Cl2O5/c1-17-7-5-9(19-3)8(18-2)4-6(7)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3

InChI Key

NCMNXNXLQOFCGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)OC)OC

Origin of Product

United States

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